单磷酸酯丙酯替诺福韦(非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

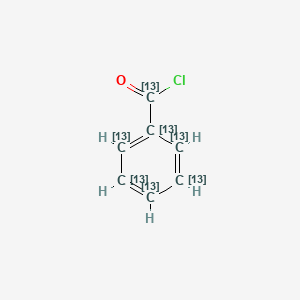

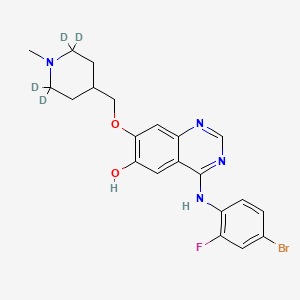

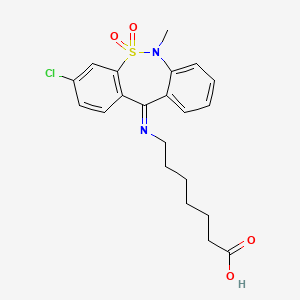

Mono-POC Ethyl Tenofovir is a compound with the molecular formula C16H26N5O7P and a molecular weight of 431.4 . It’s also known as Tenofovir Ethyl Monoisoproxil . This compound is a metabolite of an HIV reverse transcriptase (HIV-1 RT) inhibitor .

Molecular Structure Analysis

The chemical name of Mono-POC Ethyl Tenofovir is (((((®-1- (6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (ethoxy)phosphoryl)oxy)methyl isopropyl carbonate . The Smiles notation is: CCOP (OCOC (OC ©C)=O) (CO [C@H] ©CN1C=NC2=C (N)N=CN=C12)=O .科学研究应用

HIV 治疗增强

单磷酸酯丙酯替诺福韦已被探索用于其增强 HIV 治疗方案的潜力。 研究表明,其修饰后的结构可以通过提高药物稳定性和细胞摄取来提高抗逆转录病毒治疗的疗效 . 这可能导致更好的病毒复制抑制和改善的患者预后。

乙型肝炎管理

在慢性乙型肝炎的管理中,单磷酸酯丙酯替诺福韦显示出与其他治疗方法相比,减少肝细胞癌发病率的希望 . 它的独特药代动力学性质可能有助于降低肝脏相关并发症的风险。

抗病毒研究

该化合物在抗病毒研究中的作用非常重要,特别是在抗 HIV 活性的合成和评估中。 单磷酸酯丙酯替诺福韦衍生物已被合成并测试其抑制 HIV 感染的疗效,显示出开发新型抗病毒药物的潜力 .

药物递送系统

使用单磷酸酯丙酯替诺福韦的药物递送系统取得了进展,例如开发了自乳化药物递送系统 (SEDDS) 以提高口服生物利用度 . 这些系统可以显着改善药物的药代动力学,从而带来更好的治疗效果。

纳米医学应用

纳米医学的创新已将单磷酸酯丙酯替诺福韦纳入金纳米粒子的设计中,用于长效抗 HIV 治疗 . 这种方法旨在克服药物递送方面的挑战,并提供持续的抗病毒活性。

即时诊断

单磷酸酯丙酯替诺福韦在即时诊断中的应用已被探索,用于预测初始 HIV 治疗期间的治疗失败和耐药性 . 对尿液中药物的存在进行快速检测可以为管理治疗提供有价值的信息。

药代动力学改进

对单磷酸酯丙酯替诺福韦酯前药的药代动力学研究已导致抑制 HBV 复制和重新平衡免疫反应的改善 . 这些改进可以提高药物的有效性并减少副作用。

对医疗保健的贡献

单磷酸酯丙酯替诺福韦对医疗保健的贡献包括其在开发对 HIV 和乙型肝炎更耐受且更有效的治疗方法中的作用 . 它在治疗和药物递送系统方面的进步有可能改善患者护理和治疗可及性。

作用机制

Target of Action

Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.

Pharmacokinetics

Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .

安全和危害

Mono-POC Ethyl Tenofovir is harmful if swallowed. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mono-POC Ethyl Tenofovir involves the conversion of Tenofovir into Mono-POC Ethyl Tenofovir through a series of chemical reactions.", "Starting Materials": [ "Tenofovir", "Ethylene oxide", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tenofovir is reacted with ethylene oxide in the presence of diethylamine and sodium hydroxide to form Mono-POC Ethyl Tenofovir intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the POC protecting group, resulting in the formation of Mono-Hydroxy Ethyl Tenofovir intermediate.", "Step 3: The intermediate is then treated with sodium bicarbonate to neutralize the acid and then with methanol to remove the remaining protecting groups.", "Step 4: The final step involves the addition of ethanol and water to the mixture to obtain Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)." ] } | |

CAS 编号 |

1796539-92-8 |

分子式 |

C16H26N5O7P |

分子量 |

431.386 |

IUPAC 名称 |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |

InChI 键 |

JBEJTHIFJKPVQX-ICTCQJIBSA-N |

SMILES |

CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |

同义词 |

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)

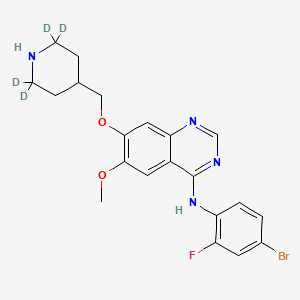

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)